molecular formula C18H11BrO4 B2816007 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 108154-49-0

4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2816007
CAS No.: 108154-49-0
M. Wt: 371.186
InChI Key: WRIQNWLHVHGNOU-UHFFFAOYSA-N
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Description

4-(5-Bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic hybrid molecule incorporating two privileged medicinal scaffolds: benzofuran and chromen-2-one (commonly known as coumarin). This structural combination is of significant interest in early-stage drug discovery, particularly in oncology. The benzofuran moiety is found in numerous bioactive compounds and has been extensively investigated for developing anticancer agents . Recent studies on novel thiazole-based derivatives hybridized with coumarin or benzofuran have demonstrated potent antiproliferative activity, with some analogs acting as dual inhibitors of key tyrosine kinases, EGFR and VEGFR-2, which are critical targets in cancer therapy . The presence of the bromine atom may enhance biological activity and selectivity, a phenomenon observed in other benzofuran derivatives, where bromination led to increased cytotoxicity against human cancer cell lines . Furthermore, the chromen-2-one core structure is a versatile pharmacophore known to interact with a range of enzymatic targets. Chromene derivatives have been reported to exhibit potent antitumor activity through various mechanisms, including the disruption of tubulin polymerization and induction of apoptosis in cancer cells . This compound is intended for research applications such as screening against cancer cell panels, investigating mechanisms of angiogenesis inhibition, and exploring its potential as a scaffold for developing novel enzyme inhibitors. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-bromo-1-benzofuran-2-yl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4/c1-21-12-3-5-16-13(8-12)14(9-18(20)23-16)17-7-10-6-11(19)2-4-15(10)22-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIQNWLHVHGNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate halogenated compounds under basic conditions.

    Bromination: The benzofuran intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Coupling with Chromenone: The brominated benzofuran is coupled with a chromenone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Physical Properties

  • Melting Point : Approximately 219–220°C
  • Solubility : Soluble in organic solvents like dimethylformamide

Anticancer Activity

Research has demonstrated that compounds with chromone structures exhibit significant anticancer properties. The presence of the bromine atom and methoxy group in this compound enhances its bioactivity.

Case Study:

A study published in the European Journal of Medicinal Chemistry evaluated various chromone derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that the brominated chromones showed promising activity against breast cancer cells, suggesting that 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one could be a candidate for further development in cancer therapy .

Antioxidant Properties

Chromones are recognized for their antioxidant capabilities, which can protect cells from oxidative stress.

Research Findings:

In vitro studies have shown that this compound exhibits strong free radical scavenging activity, potentially making it beneficial for conditions associated with oxidative damage, such as neurodegenerative diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

Case Study:

A recent investigation focused on the antibacterial effects of several chromone derivatives, including this compound. The results indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Insights:

Studies have indicated that certain chromone derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. This inhibition could position this compound as a candidate for anti-inflammatory drug development .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antioxidant PropertiesScavenges free radicals
Antimicrobial ActivityInhibits growth of bacteria
Enzyme InhibitionInhibits COX and LOX enzymes

Mechanism of Action

The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral/Functional Data Biological Activity
This compound (Target Compound) C₁₈H₁₁BrO₄ 383.19 5-Br-benzofuran, 6-OCH₃ Not reported IR: C=O (~1700 cm⁻¹), C-Br (~666 cm⁻¹), OCH₃ (~2850 cm⁻¹) Not reported in evidence
7-(4-Chlorobenzyloxy)-6-methoxy-2H-chromen-2-one (23) C₁₇H₁₃ClO₄ 316.74 7-(4-Cl-benzyloxy), 6-OCH₃ 171.8–172.3 IR: C=O (~1705 cm⁻¹), OCH₃ (~2830 cm⁻¹); MS: m/z 316 [M⁺] Acaricidal activity (QSAR analysis)
6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one C₂₂H₁₉ClO₃ 366.84 5-Cl-3-methyl-benzofuran, 6-tert-butyl Not reported IR: C=O (~1690 cm⁻¹), C-Cl (~750 cm⁻¹); MS: ChemSpider ID 1530370 Not reported in evidence
3-(2-bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one C₁₈H₁₅BrO₅ 391.21 2-Br-4,5-(OCH₃)₂-phenyl, 6-OCH₃ Not reported IR: C=O (~1700 cm⁻¹), C-Br (~665 cm⁻¹), OCH₃ (~2840 cm⁻¹) Not reported in evidence
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one C₁₇H₁₃BrO₃ 345.19 6-Br, 4-CH₃, 3-(4-OCH₃-phenyl) Not reported CAS: 263364-78-9; MS: m/z 345 [M⁺] Intermediate in pharmaceutical synthesis

Key Observations:

Structural Variations :

  • The target compound uniquely combines a brominated benzofuran with a coumarin core. In contrast, compound 23 () replaces the benzofuran with a chlorobenzyloxy group, reducing aromatic conjugation but enhancing hydrophobicity.
  • Compound 6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one () introduces steric bulk via a tert-butyl group, which may hinder crystallization compared to the target compound’s methoxy substituent .

Spectroscopic Trends :

  • All compounds show characteristic C=O stretches (~1700 cm⁻¹) in IR. Brominated analogs (target compound, ) exhibit C-Br stretches near 665 cm⁻¹, consistent with aryl bromide bonds .

Biological Activities :

  • Compound 23 demonstrated acaricidal activity in QSAR studies, suggesting that electron-withdrawing groups (e.g., Cl) on the benzyloxy moiety enhance bioactivity . The target compound’s brominated benzofuran may similarly potentiate interactions with biological targets, though experimental data are lacking.

Synthetic Accessibility :

  • The target compound’s synthesis could parallel , where 4-(chloromethyl)-6-methoxy-2H-chromen-2-one undergoes functionalization with brominated benzofuran precursors under basic conditions .

Biological Activity

4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structural composition, which integrates a benzofuran moiety with a chromenone core, contributes to its diverse biological activities. This article explores the compound's biological activities, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure

The compound can be represented as follows:

\text{Chemical formula C 15}H_{11}BrO_{3}}

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Potential effectiveness against pathogenic bacteria.
  • Anti-inflammatory Properties : Ability to modulate inflammatory responses.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer) cells.

Case Study: Antitumor Mechanism

In a specific study, the compound was tested for its ability to induce apoptosis in HCC1806 cells. The results showed that:

Concentration (µM)Apoptotic Cells (%)
39.05
629.4
Control5.29

This data indicates a significant dose-dependent increase in apoptosis, suggesting that the compound effectively triggers cell death in cancer cells through mechanisms involving the inhibition of VEGFR-2 kinase activity .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It demonstrated significant activity against various bacterial strains, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria.

Research Findings

In vitro studies have shown that derivatives of benzofuran compounds exhibit varying degrees of antimicrobial activity. For example, certain derivatives displayed selective inhibitory effects against multidrug-resistant strains of Staphylococcus aureus .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. The compound's interaction with specific molecular targets can inhibit pro-inflammatory cytokines, thus reducing inflammation.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptors involved in cellular signaling pathways.

Summary of Biological Activities

The following table summarizes the biological activities and corresponding research findings related to this compound:

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in HCC1806 cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryModulates inflammatory cytokines

Q & A

Q. Validation :

  • Thin-layer chromatography (TLC) monitors reaction progress.
  • NMR spectroscopy (¹H/¹³C) confirms intermediate structures, with emphasis on coupling constants (e.g., J = 8–10 Hz for benzofuran protons) .
  • Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z = 385.97 [M+H]⁺) .

Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Basic Question
Spectroscopy :

  • FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromenone) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran-chromenone fused system .

Q. Crystallography :

  • Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and bond lengths (e.g., C-Br = 1.89–1.91 Å) .
  • ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Q. Example Workflow :

Data integration (HKL-2000).

Initial refinement with isotropic B-factors.

Twin law application (e.g., -h, -k, -l for pseudo-merohedral twins) .

How to resolve discrepancies between computational models and experimental crystallographic data?

Advanced Question
Discrepancies often arise from:

  • Lattice effects : Solid-state packing forces (e.g., π-π stacking) distort gas-phase optimized geometries .
  • Dynamic disorder : Methoxy or bromine groups may adopt multiple conformations in crystals .

Q. Strategies :

  • DFT calculations : Compare gas-phase and periodic boundary condition (PBC) models using software like Gaussian or VASP .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···O vs. C-H···Br) to explain packing deviations .

What role do bromine and methoxy substituents play in biological activity?

Advanced Question

  • Bromine : Enhances electrophilic reactivity, enabling covalent binding to cysteine residues in enzyme active sites (e.g., kinase inhibition) .
  • Methoxy group : Modulates solubility and π-stacking with aromatic residues (e.g., in DNA topoisomerase II inhibition) .

Q. Structure-Activity Relationship (SAR) Insights :

SubstituentEffect on IC₅₀ (Example)Target
5-Bromo2.5 µM → 0.8 µMEGFR kinase
6-MethoxyImproved logP by 0.7DNA intercalation

How are intermolecular interactions analyzed in crystal packing?

Advanced Question
Key Interactions :

  • O-H···O hydrogen bonds (2.6–2.8 Å) stabilize dimers .
  • C-H···π interactions (3.3–3.5 Å) between benzofuran and chromenone rings .
  • Halogen bonding : Br···O contacts (3.2 Å) contribute to lattice energy .

Q. Graph Set Analysis :

  • Motifs : R22(8)R_2^2(8) for O-H···O chains, C(6)C(6) for C-H···π networks .
  • Packing Diagram :
    ![Packing diagram from showing O-H···O and C-H···O interactions]

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